molecular formula C13H14FN3O3 B11406784 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide

Cat. No.: B11406784
M. Wt: 279.27 g/mol
InChI Key: YZTUBTQPXUCJGA-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, an oxadiazole ring, and a butanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated reagent to form the fluorophenoxy intermediate.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent.

    Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the oxadiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C13H14FN3O3

Molecular Weight

279.27 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C13H14FN3O3/c1-3-11(19-10-6-4-9(14)5-7-10)13(18)15-12-8(2)16-20-17-12/h4-7,11H,3H2,1-2H3,(H,15,17,18)

InChI Key

YZTUBTQPXUCJGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C)OC2=CC=C(C=C2)F

Origin of Product

United States

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